N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide
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Overview
Description
“N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide” is a chemical compound with the molecular formula C10H14F3NO and a molecular weight of 221.223. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . Trifluoromethyl-containing compounds are important in the pharmaceutical industry and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a challenging task due to the strength of the C–F bond . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines .Molecular Structure Analysis
The molecule contains a total of 32 atoms, including 16 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 3 Fluorine atoms . The trifluoromethyl group (-CF3) is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .properties
IUPAC Name |
N-[(1S,3R)-3-(trifluoromethyl)cyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2,7-8H,1,3-6H2,(H,14,15)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKPDSGQYBHOZ-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCC[C@H](C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide |
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